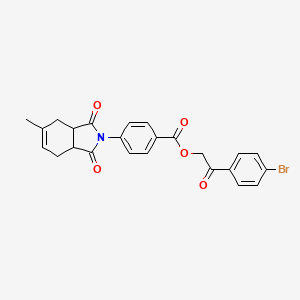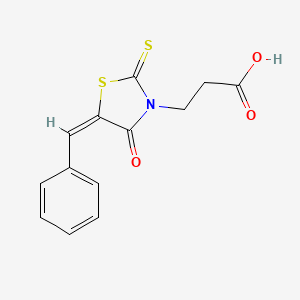
2-(4-bromophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a bromophenyl group, an oxoethyl linkage, and a benzoate ester connected to a hexahydroisoindole moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Bromophenyl Intermediate: Starting with 4-bromobenzaldehyde, it undergoes a reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-bromophenyl)-2-oxoethyl acetate.
Preparation of the Isoindole Derivative: The isoindole moiety can be synthesized from phthalic anhydride and methylamine, followed by cyclization to form 5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindole.
Esterification Reaction: The final step involves the esterification of the isoindole derivative with 2-(4-bromophenyl)-2-oxoethyl acetate in the presence of a catalyst like sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester or the isoindole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the oxoethyl linkage or the isoindole ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
Given its complex structure, the compound may exhibit pharmacological properties. Research could explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity and thereby influencing cellular pathways. The bromophenyl group could facilitate binding to hydrophobic pockets in proteins, while the ester linkage might undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate: Fluorine substitution on the phenyl ring.
2-(4-methylphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate: Methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate can significantly influence its reactivity and interaction with other molecules. Bromine is a good leaving group in substitution reactions, which can make this compound more reactive compared to its chloro, fluoro, or methyl analogs. Additionally, the electronic effects of bromine can alter the compound’s binding affinity to biological targets, potentially enhancing its biological activity.
Properties
Molecular Formula |
C24H20BrNO5 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C24H20BrNO5/c1-14-2-11-19-20(12-14)23(29)26(22(19)28)18-9-5-16(6-10-18)24(30)31-13-21(27)15-3-7-17(25)8-4-15/h2-10,19-20H,11-13H2,1H3 |
InChI Key |
NOZWOADKZUXHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11618045.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11618060.png)
![N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide](/img/structure/B11618062.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11618066.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11618075.png)
![ethyl {3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11618078.png)
![methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11618083.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618098.png)
![6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B11618102.png)
![(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618109.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618120.png)
![Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate](/img/structure/B11618126.png)
